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Cat. No.: B1529254 Get Quote

Welcome to the technical support center for researchers, scientists, and drug development

professionals. This guide provides in-depth troubleshooting and frequently asked questions

(FAQs) to address the common challenge of poor aqueous solubility in drug candidates

featuring the morpholine scaffold. Our goal is to provide not just protocols, but the underlying

scientific rationale to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)
This section addresses high-level, common questions regarding the role and properties of the

morpholine moiety in drug discovery.

Q1: Why is the morpholine ring so prevalent in modern
drug design?
The morpholine ring is considered a "privileged structure" in medicinal chemistry due to a

combination of advantageous properties.[1][2] Its six-membered ring, containing both an ether

and a secondary amine functional group, imparts a unique set of physicochemical

characteristics. The basic nitrogen atom gives the ring a pKa value (typically around 8.5-8.7)

that is close to physiological pH, allowing for protonation that can enhance solubility and

interactions with biological targets.[3][4] This feature, combined with its ability to participate in

hydrogen bonding and improve metabolic stability, makes morpholine a valuable scaffold for
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enhancing the pharmacokinetic profiles of drug candidates, including solubility and brain

permeability.[3][4][5][6]

Q2: If morpholine is used to improve solubility, why do
many morpholine-based drugs still have solubility
issues?
While the morpholine group itself is hydrophilic, a drug candidate's overall solubility is

determined by the entire molecular structure.[7] Poor solubility in morpholine-containing

compounds often arises from other parts of the molecule that are large, rigid, or highly lipophilic

(hydrophobic).[8] These hydrophobic regions are frequently necessary for potent binding to the

target protein.[8] Key factors that can override the solubilizing effect of the morpholine ring

include:

High Crystallinity: A very stable crystal lattice requires significant energy to break apart,

leading to low solubility regardless of the presence of hydrophilic groups.[9]

Overall Molecular Lipophilicity: If the rest of the molecule is sufficiently large and greasy, it

will dominate the physicochemical properties, leading to poor aqueous solubility.[10]

Molecular Size and Shape: Large molecules can be difficult for water molecules to solvate

effectively.[9]

Q3: What are the primary strategies I should consider
for improving the solubility of my morpholine-based
compound?
There is a tiered approach to solubility enhancement, ranging from simple formulation

adjustments to more complex chemical modifications. The main strategies include:

pH Adjustment & Salt Formation: Leveraging the basicity of the morpholine nitrogen to form

soluble salts.[11][12]

Formulation with Excipients: Using agents like co-solvents, cyclodextrins, or surfactants to

keep the compound in solution.[13][14]
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Particle Size Reduction: Increasing the surface area of the solid drug to accelerate its

dissolution rate.[9][15][16]

Amorphous Solid Dispersions: Dispersing the drug within a hydrophilic polymer matrix to

prevent crystallization.[9][17]

Prodrug Approach: Chemically modifying the drug candidate with a water-soluble group that

is cleaved in vivo to release the active drug.[18][19][20]

Nanotechnology: Utilizing nanocarriers like liposomes or creating nanosuspensions to

improve dissolution and bioavailability.[21][22][23]

Troubleshooting Guide: Experimental Issues &
Solutions
This section provides direct answers to specific experimental problems you may encounter.

Problem: My compound precipitates in my aqueous
assay buffer.
Q: My morpholine-based compound immediately crashes out of my neutral pH buffer. What is

the most likely cause and the first thing I should try?

A: The most probable cause is that your compound's concentration exceeds its thermodynamic

solubility limit in its neutral, free base form. The morpholine nitrogen is basic, with a pKa

typically between 8.5 and 8.7.[4][10] At a neutral pH (e.g., 7.4), a significant portion of the

molecules will be in the uncharged, less soluble form.

Suggested Solution: pH Modification

Your first and simplest approach should be to adjust the pH of your buffer. By lowering the pH

to at least one to two units below the compound's pKa (e.g., pH 5.5-6.5), you will ensure the

morpholine nitrogen is fully protonated, forming a much more soluble cationic salt.[24][25][26]

Experimental Protocol: pH-Based Solubility Screen
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Prepare a series of small-volume buffers (e.g., citrate, phosphate) with varying pH values

(e.g., 4.0, 5.0, 6.0, 7.0, 7.4).

Prepare a high-concentration stock solution of your compound in a suitable organic solvent

(e.g., DMSO).

Add a small, fixed volume of the stock solution to each buffer to achieve the desired final

concentration.

Vortex each sample vigorously.

Allow the samples to equilibrate for a set period (e.g., 2-24 hours) at a controlled

temperature.

Visually inspect for precipitation. For a quantitative measure, centrifuge the samples and

measure the concentration of the supernatant using HPLC or UV-Vis spectroscopy.

pH-Solubility Relationship for a Morpholine Base

Low pH (e.g., < 6.5)
pH < pKa

R-Morpholine-H+
(Cationic Salt Form)

High pH (e.g., > 8.0)
pH > pKa

R-Morpholine
(Neutral Free Base)

High Aqueous Solubility Low Aqueous Solubility

Click to download full resolution via product page

Caption: pH effect on the ionization and solubility of morpholine derivatives.
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Problem: My biological assay requires a neutral pH, so I
cannot acidify the buffer.
Q: Adjusting pH is not an option for my cell-based experiment. What formulation strategies can

I use to keep my compound soluble at physiological pH?

A: When pH modification is off the table, you must turn to formulation excipients. These are

inactive ingredients that help solubilize your active compound. The most common choices are

co-solvents and cyclodextrins.

Suggested Solution 1: Co-solvents A co-solvent is a water-miscible organic solvent that

reduces the overall polarity of the aqueous medium, making it more favorable for lipophilic

compounds to dissolve.[9]

Common Examples: Dimethyl sulfoxide (DMSO), ethanol, polyethylene glycol (PEG 400).

Critical Consideration: Always run a vehicle control in your assay. Co-solvents can have their

own biological effects (e.g., enzyme inhibition, cytotoxicity) at higher concentrations.[10] Aim

for the lowest concentration of co-solvent that achieves solubility, typically keeping it below

1% and often below 0.1% v/v in the final assay.

Suggested Solution 2: Cyclodextrins Cyclodextrins are cyclic oligosaccharides with a

hydrophilic exterior and a hydrophobic inner cavity.[27] They can encapsulate the hydrophobic

portions of a drug molecule, forming an "inclusion complex" that is water-soluble.[28][29][30]

Common Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin

(SBE-β-CD). These derivatives have improved solubility and safety profiles over native β-

cyclodextrin.[30]

Mechanism: The cyclodextrin effectively "hides" the greasy part of your drug from the water,

presenting a soluble complex to the aqueous environment.[29]

Experimental Protocol: Cyclodextrin Formulation Trial

Prepare a stock solution of HP-β-CD in your neutral assay buffer (e.g., 10-20% w/v).
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Prepare a high-concentration stock of your compound in a minimal amount of organic

solvent (e.g., DMSO, ethanol).

Slowly add the compound stock solution to the vortexing cyclodextrin solution.

Allow the mixture to equilibrate (sonication or overnight shaking can help facilitate complex

formation).

Perform a serial dilution of this new formulated stock into your assay buffer to reach the final

desired concentration.

Visually and/or analytically confirm the absence of precipitation.

Cyclodextrin Inclusion Complex Mechanism

Poorly Soluble
Morpholine Drug

Soluble
Drug-CD Complex+

Cyclodextrin
(Hydrophilic Exterior,
Hydrophobic Interior) +

Click to download full resolution via product page

Caption: Encapsulation of a drug by a cyclodextrin to enhance solubility.

Problem: My compound is extremely "brick dust"
insoluble, and simple formulation tricks are insufficient
for in vivo studies.
Q: I need to achieve a high concentration for animal dosing, but my compound's solubility is <1

µg/mL even with excipients. What are the next-level, more definitive strategies?
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A: For compounds with exceptionally low solubility ("brick dust"), you need to fundamentally

alter the physicochemical properties of the drug substance itself or employ advanced

formulation technologies. This is a common and critical step in moving from discovery to

development.

Suggested Solution 1: Salt Formation This is a formal chemical process to create a stable,

crystalline salt of your basic morpholine compound.[11] Unlike simple pH adjustment in a

buffer, this creates a new solid form of the drug with its own, often much higher, intrinsic

solubility.[12][31]

Process: React the free base of your compound with a pharmaceutically acceptable acid

(e.g., hydrochloric acid, methanesulfonic acid, tartaric acid) and crystallize the resulting salt.

Benefit: This provides a stable, solid drug substance that can be readily formulated. It is one

of the most common and effective ways to increase the solubility of basic drugs.[31]

Suggested Solution 2: Amorphous Solid Dispersion (ASD) In an ASD, the drug is molecularly

dispersed within a hydrophilic polymer matrix. This prevents the drug from organizing into a

stable crystal lattice, holding it in a higher-energy, more soluble amorphous state.[9][32]

Common Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC).

Manufacturing: Typically produced by spray drying or hot-melt extrusion, where the drug and

polymer are dissolved in a common solvent that is then rapidly removed.[32]

Benefit: Can dramatically increase the apparent solubility and dissolution rate, often leading

to supersaturated solutions that enhance absorption.[33]

Suggested Solution 3: Nanotechnology Approaches Reducing the particle size of the drug into

the nanometer range drastically increases the surface-area-to-volume ratio.[34][35] According

to the Noyes-Whitney equation, this leads to a much faster rate of dissolution.[33]

Methods:

Nanosuspensions: Crystalline drug particles are reduced in size via media milling or high-

pressure homogenization and stabilized with surfactants.[22][23]
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Lipid-Based Nanocarriers: The drug is dissolved in a lipid-based system, such as a self-

emulsifying drug delivery system (SEDDS) or solid lipid nanoparticles (SLNs), which form

nano-sized droplets or particles in the gut.[13][15][35]

Compound Precipitation
or Low Solubility Issue

Is pH adjustment
 a viable option for the assay?

SOLUTION:
Lower buffer pH to protonate

the morpholine nitrogen.
(pH < pKa)

Yes

Are simple formulation
excipients sufficient?

No

SOLUTION:
Use Co-solvents (DMSO)

or Cyclodextrins (HP-β-CD)

Yes

SOLUTION:
Consider Advanced Strategies

No

• Salt Formation (Chemical Mod.)
• Amorphous Solid Dispersions
• Nanotechnology Approaches

• Prodrug Strategy
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Caption: Troubleshooting workflow for addressing poor solubility.
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Summary of Solubility Enhancement Techniques
The table below provides a comparative overview of the primary strategies discussed.
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Technique
Mechanism of
Action

Key Advantages
Major
Considerations &
Drawbacks

pH Adjustment

Converts the basic

morpholine to its more

soluble protonated

salt form.[25]

Simple, cost-effective,

and easy to

implement for in vitro

screens.

Not suitable for many

biological systems

(cells, in vivo) that

require neutral pH.[10]

Co-solvents

Reduces the polarity

of the aqueous

solvent, enhancing

solvation of lipophilic

drugs.[9]

Effective for moderate

solubility increases;

simple to prepare.

Potential for solvent

toxicity or assay

interference; must use

vehicle controls.[10]

Cyclodextrins

Encapsulates the

hydrophobic part of

the drug in a soluble

host-guest complex.

[27][29]

High solubilization

capacity; generally

low toxicity (especially

derivatives).[30]

Can be expensive;

may alter drug-protein

binding or

permeability.

Salt Formation

Creates a new, stable

crystalline solid form

with higher intrinsic

solubility and

dissolution rate.[11]

[12]

Provides a stable drug

substance; highly

effective and widely

used in pharma.[31]

Requires chemistry

resources; not all salts

have good stability or

properties (e.g.,

hygroscopicity).

Amorphous Solid

Dispersions (ASD)

Prevents drug

crystallization,

keeping it in a high-

energy, more soluble

amorphous state.[32]

Can achieve

significant increases

in apparent solubility

and bioavailability.

Can be physically

unstable (risk of

recrystallization);

requires specialized

manufacturing.[17]

Nanotechnology

Increases the surface

area for dissolution

(nanosuspensions) or

uses lipid carriers

(SEDDS, SLNs).[15]

[22][34]

Greatly enhances

dissolution rate; can

improve bioavailability.

[16][21]

Complex

manufacturing

processes; potential

for physical instability

(particle growth).[22]
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Prodrug Approach

A temporary, soluble

promoiety is

covalently attached

and cleaved in vivo.

[18][20]

Overcomes

fundamental solubility

limits of the parent

drug; can be used for

targeting.[36][37]

Requires significant

synthetic chemistry

effort; relies on

specific enzyme

cleavage.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. Morpholine as a privileged structure: A review on the medicinal chemistry and
pharmacological activity of morpholine containing bioactive molecules - PubMed
[pubmed.ncbi.nlm.nih.gov]

3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC
[pmc.ncbi.nlm.nih.gov]

4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

5. researchgate.net [researchgate.net]

6. pubs.acs.org [pubs.acs.org]

7. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]

8. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-
like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

9. benchchem.com [benchchem.com]

10. benchchem.com [benchchem.com]

11. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations -
PMC [pmc.ncbi.nlm.nih.gov]

12. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

13. hilarispublisher.com [hilarispublisher.com]

14. How poorly soluble compounds are formulated into drugs [pion-inc.com]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6273601/
https://www.johronline.com/articles/improving-the-methods-of-solubility-and-drug-design-in-a-prodrug-91770.html
https://www.mdpi.com/journal/pharmaceutics/special_issues/7ZSQDKG1TR
https://pmc.ncbi.nlm.nih.gov/articles/PMC7692606/
https://www.benchchem.com/product/b1529254?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/335760918_Morpholine_as_a_privileged_structure_A_review_on_the_medicinal_chemistry_and_pharmacological_activity_of_morpholine_containing_bioactive_molecules
https://pubmed.ncbi.nlm.nih.gov/31512284/
https://pubmed.ncbi.nlm.nih.gov/31512284/
https://pubmed.ncbi.nlm.nih.gov/31512284/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7877733/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7877733/
https://www.thieme-connect.de/products/ejournals/abstract/10.1055/a-2547-8990
https://www.researchgate.net/publication/338537725_Morpholine_as_ubiquitous_pharmacophore_in_medicinal_chemistry_Deep_insight_into_the_structure-activity_relationship_SAR
https://pubs.acs.org/doi/10.1021/acschemneuro.0c00729
https://pubchem.ncbi.nlm.nih.gov/compound/Morpholine
https://pmc.ncbi.nlm.nih.gov/articles/PMC5238483/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5238483/
https://www.benchchem.com/pdf/Technical_Support_Center_Enhancing_the_Aqueous_Solubility_of_2_Oxan_2_yl_morpholine_Analogs.pdf
https://www.benchchem.com/pdf/overcoming_poor_solubility_of_1_Morpholin_4_yl_2_hydroxy_cyclopentane_in_assays.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6100526/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6100526/
https://pubmed.ncbi.nlm.nih.gov/17619064/
https://www.hilarispublisher.com/open-access/innovative-formulation-strategies-for-enhancing-oral-bioavailability-of-poorly-soluble-drugs.pdf
https://www.pion-inc.com/blog/how-are-poorly-soluble-compounds-formulated-into-drugs
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1529254?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation
Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

16. ispe.gr.jp [ispe.gr.jp]

17. pharmaexcipients.com [pharmaexcipients.com]

18. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC
[pmc.ncbi.nlm.nih.gov]

19. Prodrugs as empowering tools in drug discovery and development: recent strategic
applications of drug delivery solutions to mitigate challenges associated with lead
compounds and drug candidates - Chemical Society Reviews (RSC Publishing)
[pubs.rsc.org]

20. johronline.com [johronline.com]

21. iipseries.org [iipseries.org]

22. Nanotechnology based approaches for enhancing bioavailability of poorly soluble drugs
(2024) | Smriti Dewangan [scispace.com]

23. Nanotechnology in Drug Delivery: Overcoming Poor Solubility Challenges through
Nanoformulations - Chaudhary - Current Nanomedicine [journals.eco-vector.com]

24. Solubility behavior of narcotic analgesics in aqueous media: solubilities and dissociation
constants of morphine, fentanyl, and sufentanil - PubMed [pubmed.ncbi.nlm.nih.gov]

25. researchgate.net [researchgate.net]

26. researchgate.net [researchgate.net]

27. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern
Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

28. gala.gre.ac.uk [gala.gre.ac.uk]

29. icyclodextrin.com [icyclodextrin.com]

30. mdpi.com [mdpi.com]

31. rjpdft.com [rjpdft.com]

32. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize
Drug Delivery Platforms [drug-dev.com]

33. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]

34. mdpi.com [mdpi.com]

35. encyclopedia.pub [encyclopedia.pub]

36. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://dmpkservice.wuxiapptec.com/articles/46-enhancing-the-bioavailability-of-poorly-soluble-compounds-strategies-for-formulation-optimization-in-preclinical-studies/
https://dmpkservice.wuxiapptec.com/articles/46-enhancing-the-bioavailability-of-poorly-soluble-compounds-strategies-for-formulation-optimization-in-preclinical-studies/
https://www.ispe.gr.jp/ISPE/02_katsudou/pdf/201304_en.pdf
https://www.pharmaexcipients.com/wp-content/uploads/2020/03/Solubility-Enhancement-of-Poorly-soluble-Drugs-by-using-Novel-Techniques-a-comprehensive-review.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6273601/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6273601/
https://pubs.rsc.org/en/content/articlelanding/2024/cs/d2cs00957a
https://pubs.rsc.org/en/content/articlelanding/2024/cs/d2cs00957a
https://pubs.rsc.org/en/content/articlelanding/2024/cs/d2cs00957a
https://pubs.rsc.org/en/content/articlelanding/2024/cs/d2cs00957a
https://www.johronline.com/articles/improving-the-methods-of-solubility-and-drug-design-in-a-prodrug-91770.html
https://iipseries.org/assets/docupload/rsl20247B7E4F2605C301E.pdf
https://scispace.com/papers/nanotechnology-based-approaches-for-enhancing-2aq5j074j8
https://scispace.com/papers/nanotechnology-based-approaches-for-enhancing-2aq5j074j8
https://journals.eco-vector.com/2468-1873/article/view/675842
https://journals.eco-vector.com/2468-1873/article/view/675842
https://pubmed.ncbi.nlm.nih.gov/2569731/
https://pubmed.ncbi.nlm.nih.gov/2569731/
https://www.researchgate.net/post/Why_salt_formation_of_weak_acid_increases_the_drug_solubility
https://www.researchgate.net/publication/365611713_Effect_of_pH_on_Pharmaceutical_Ingredients_Drugs_Chemicals
https://pmc.ncbi.nlm.nih.gov/articles/PMC11945013/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11945013/
https://gala.gre.ac.uk/id/eprint/18143/1/Shashi%20Ravi%20Suman%20Rudrangi%202015.pdf
https://www.icyclodextrin.com/news/how-cyclodextrins-enhance-poor-solubility-76930947.html
https://www.mdpi.com/1420-3049/30/14/3044
https://rjpdft.com/HTML_Papers/Research%20Journal%20of%20Pharmaceutical%20Dosage%20Forms%20and%20Technology__PID__2011-3-6-3.html
https://drug-dev.com/bioavailability-enhancement-solving-low-solubility-challenges-to-optimize-drug-delivery-platforms/
https://drug-dev.com/bioavailability-enhancement-solving-low-solubility-challenges-to-optimize-drug-delivery-platforms/
https://www.worldpharmatoday.com/biopharma/innovative-formulation-strategies-for-poorly-soluble-drugs/
https://www.mdpi.com/1420-3049/29/20/4854
https://encyclopedia.pub/entry/43793
https://www.mdpi.com/journal/pharmaceutics/special_issues/7ZSQDKG1TR
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1529254?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


37. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and
Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Support Center: Enhancing Aqueous
Solubility of Morpholine-Based Drug Candidates]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1529254#enhancing-aqueous-solubility-
of-morpholine-based-drug-candidates]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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